1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate
Description
1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate is a spirocyclic compound featuring a benzo[b][1,4]oxazine core fused with an azetidine ring. The molecule contains two ester groups: a benzyl ester at the azetidine nitrogen and a tert-butyl ester at the 4'-position of the oxazine ring. This structural complexity confers unique physicochemical properties, including moderate polarity and stability under inert conditions, as indicated by its storage recommendations (room temperature, dry, sealed) . Benzo[b][1,4]oxazine derivatives are widely explored for their biological activities, including CNS depression, kinase inhibition, and antimicrobial effects .
Properties
Molecular Formula |
C23H26N2O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-O'-benzyl 4-O-tert-butyl spiro[2H-1,4-benzoxazine-3,3'-azetidine]-1',4-dicarboxylate |
InChI |
InChI=1S/C23H26N2O5/c1-22(2,3)30-21(27)25-18-11-7-8-12-19(18)29-16-23(25)14-24(15-23)20(26)28-13-17-9-5-4-6-10-17/h4-12H,13-16H2,1-3H3 |
InChI Key |
RDRVKXWJYVTQRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2OCC13CN(C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 4’-tert-butyl spiro[azetidine-3,3’-benzo[b][1,4]oxazine]-1,4’(2’H)-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azetidine ring and the subsequent spirocyclization with the benzo[b][1,4]oxazine moiety. Common reagents used in these reactions include N-bromosuccinimide (NBS) for benzylic bromination and various bases and solvents to facilitate the cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 4’-tert-butyl spiro[azetidine-3,3’-benzo[b][1,4]oxazine]-1,4’(2’H)-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents such as NBS.
Reduction: The azetidine ring can be reduced under hydrogenation conditions.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
NBS: Used for benzylic bromination.
Hydrogenation catalysts: Used for reduction reactions.
Bases and solvents: Used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, benzylic bromination with NBS would yield a brominated derivative, while hydrogenation would reduce the azetidine ring to a more saturated structure.
Scientific Research Applications
1-Benzyl 4’-tert-butyl spiro[azetidine-3,3’-benzo[b][1,4]oxazine]-1,4’(2’H)-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl 4’-tert-butyl spiro[azetidine-3,3’-benzo[b][1,4]oxazine]-1,4’(2’H)-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure can influence the binding affinity and selectivity of the compound, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
Key Observations :
Key Observations :
Table 3: Bioactivity Comparison
Biological Activity
1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate is a complex organic compound with potential therapeutic applications. Its unique spiro structure and functional groups suggest various biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C24H28N2O5
- Molecular Weight : Approximately 424.49 g/mol
- Structural Features : The compound contains a spiro structure characterized by two cyclic components sharing a single carbon atom, including a benzyl group and a tert-butyl group.
Biological Activity Overview
Preliminary studies indicate that compounds similar to 1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate exhibit significant biological activities. Key findings include:
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro.
- Anticancer Activity : Initial screenings suggest potential efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Some derivatives have demonstrated inhibitory effects on specific enzymes involved in cancer progression and neurodegenerative diseases.
The mechanism of action for 1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate involves interaction with biological targets that modulate cellular pathways. These interactions are crucial for understanding its therapeutic potential:
- Interaction Studies : Investigations into how the compound interacts with receptors and enzymes reveal insights into its pharmacological profile.
- Cell Signaling Pathways : The compound may affect pathways such as apoptosis and cell proliferation, contributing to its anticancer effects.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds. The following table summarizes notable compounds sharing structural features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate | C23H26N2O5 | Different oxazine ring structure |
| 1-benzyl 4-tert-butyl azetidine derivatives | Varies | Different substituents on the azetidine ring |
| Other spiro compounds | Varies | Diverse biological activities depending on substituent nature |
The distinct combination of functional groups and spiro architecture in 1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate may confer unique biological activities not present in other similar compounds.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Anti-cancer Study :
- A study assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF-7 breast cancer cells).
- Results indicated a significant reduction in cell viability at specific concentrations (IC50 values).
-
Anti-inflammatory Activity Assessment :
- The compound was tested for its ability to inhibit pro-inflammatory cytokine production in LPS-stimulated macrophages.
- Findings showed a marked decrease in TNF-alpha and IL-6 levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
